molecular formula C11H7Cl2N3O3S B3006237 Methyl 4-(3,6-dichloropyridine-2-amido)-1,2-thiazole-3-carboxylate CAS No. 1394779-84-0

Methyl 4-(3,6-dichloropyridine-2-amido)-1,2-thiazole-3-carboxylate

Cat. No.: B3006237
CAS No.: 1394779-84-0
M. Wt: 332.16
InChI Key: RUMSDBYGKQOGMO-UHFFFAOYSA-N
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Description

Methyl 4-(3,6-dichloropyridine-2-amido)-1,2-thiazole-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a thiazole ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,6-dichloropyridine-2-amido)-1,2-thiazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 3,6-dichloropyridine, undergoes amination to form 3,6-dichloropyridine-2-amine.

    Thiazole Ring Formation: The intermediate is then reacted with a thioamide to form the thiazole ring.

    Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,6-dichloropyridine-2-amido)-1,2-thiazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Methyl 4-(3,6-dichloropyridine-2-amido)-1,2-thiazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3,6-dichloropyridine-2-amido)-1,2-thiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3,6-dichloropyridine-2-amido)piperidine-1-carboxylate
  • Methyl 1-(3,6-dichloropyridine-2-amido)cycloheptane-1-carboxylate
  • 4-(3,6-Dichloropyridine-2-amido)cyclohexane-1-carboxylic acid

Uniqueness

Methyl 4-(3,6-dichloropyridine-2-amido)-1,2-thiazole-3-carboxylate is unique due to its specific combination of functional groups and the presence of both pyridine and thiazole rings

Properties

IUPAC Name

methyl 4-[(3,6-dichloropyridine-2-carbonyl)amino]-1,2-thiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O3S/c1-19-11(18)9-6(4-20-16-9)14-10(17)8-5(12)2-3-7(13)15-8/h2-4H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMSDBYGKQOGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC=C1NC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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